

# Application of Lenalidomide in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Lenalidomide-I	
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### Introduction

Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical platform in preclinical cancer research. These models are known to recapitulate the heterogeneity and microenvironment of the original human tumor more accurately than traditional cell line-derived xenograft models.[1][2] This document provides detailed application notes and protocols for the use of Lenalidomide, an immunomodulatory agent with potent anti-tumor activities, in the context of PDX models, particularly for hematological malignancies such as multiple myeloma (MM).[3][4]

Lenalidomide exerts its therapeutic effects through a multifaceted mechanism of action, including direct tumoricidal activity, anti-angiogenic properties, and modulation of the tumor microenvironment and the host immune system.[5] A key molecular action of Lenalidomide involves its binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a critical event in the anti-myeloma activity of Lenalidomide.



These application notes and protocols are designed to guide researchers in the effective use of Lenalidomide in PDX models to evaluate its efficacy, explore mechanisms of action, and investigate potential resistance pathways.

# **Data Presentation**

The following tables summarize quantitative data from preclinical studies on the efficacy of Lenalidomide in PDX models.

Treatment Group	Mean Tumor Volume (mm³) ± SD (Day 21)	Tumor Growth Inhibition (%)	Statistical Significance (p-value)	Reference
Vehicle Control	1500 ± 250	-	-	_
Lenalidomide + Dexamethasone	600 ± 150	60	< 0.01	
Bortezomib + Lenalidomide + Dexamethasone	300 ± 100	80	< 0.001	_

Table 1: Efficacy of Lenalidomide-Based Regimens in a Multiple Myeloma PDX Model. This table presents a summary of tumor growth inhibition in a multiple myeloma PDX model treated with Lenalidomide in combination with dexamethasone, and a triplet therapy including bortezomib. Data is synthesized from descriptive reports in the cited literature.



PDX Model	Patient Diagnosis	Treatment Regimen	Response in PDX Model	Correspond ing Patient Response	Reference
PDX-1	Newly Diagnosed Multiple Myeloma	Bortezomib + Lenalidomide + Dexamethaso ne (VRd)	Significant Tumor Growth Inhibition	Complete Remission	
PDX-2	Bortezomib- Resistant Multiple Myeloma	Bortezomib	No Significant Tumor Growth Inhibition	Resistant to Bortezomib Therapy	

Table 2: Correlation of Lenalidomide Response Between PDX Models and Patients. This table illustrates the predictive power of PDX models by comparing the treatment response to a Lenalidomide-containing regimen in the PDX model with the clinical outcome of the corresponding patient.

# **Experimental Protocols**

# I. Establishment of Patient-Derived Xenograft (PDX) Models of Multiple Myeloma

This protocol outlines the subcutaneous implantation of patient-derived multiple myeloma cells into immunodeficient mice.

#### Materials:

- Patient-derived bone marrow aspirate or tumor tissue
- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old, female)
- Matrigel® Basement Membrane Matrix
- RPMI-1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Ficoll-Paque PLUS
- Sterile surgical instruments
- Anesthetic (e.g., isoflurane)
- Calipers

#### Procedure:

- Cell Isolation: Isolate mononuclear cells from the patient's bone marrow aspirate using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Cell Preparation: Resuspend the isolated cells in a 1:1 mixture of RPMI-1640 medium and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
- Animal Preparation: Anesthetize the NSG mouse using isoflurane. Shave and sterilize the right flank of the mouse.
- Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (containing 2 x 10^6 cells) into the prepared flank of the NSG mouse using a 27-gauge needle.
- Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) using calipers. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- Passaging: When the tumor volume reaches approximately 1500-2000 mm<sup>3</sup>, euthanize the
  mouse and aseptically excise the tumor. The tumor can be fragmented and passaged into
  new recipient mice for cohort expansion.

# II. Lenalidomide Treatment in Multiple Myeloma PDX Models

### Methodological & Application





This protocol describes the administration of a Lenalidomide-containing combination therapy to tumor-bearing PDX mice.

#### Materials:

- Tumor-bearing PDX mice (tumor volume 100-200 mm³)
- Lenalidomide
- Bortezomib
- Dexamethasone
- Vehicle control (e.g., 0.5% methylcellulose for oral administration, PBS for injection)
- Gavage needles
- · Syringes and needles for injection

#### Procedure:

- Randomization: Once tumors reach the desired volume (100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
- Drug Preparation:
  - Prepare Lenalidomide for oral gavage at a concentration that allows for a final dose of 25 mg/kg.
  - Prepare Bortezomib for intraperitoneal injection at a concentration for a final dose of 0.5 mg/kg.
  - Prepare Dexamethasone for intraperitoneal injection at a concentration for a final dose of 1 mg/kg.
- Treatment Administration:

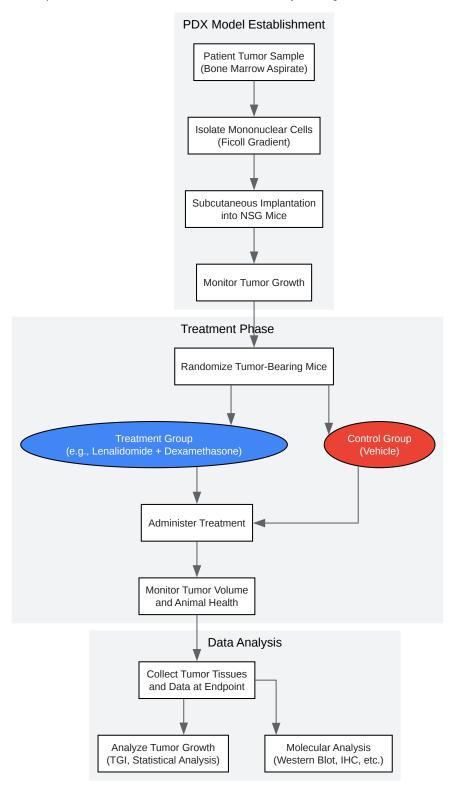


- Control Group: Administer the appropriate vehicle controls on the same schedule as the treatment groups.
- Treatment Group (VRd regimen):
  - Bortezomib: Administer 0.5 mg/kg intraperitoneally twice a week.
  - Lenalidomide: Administer 25 mg/kg by oral gavage daily for 5 consecutive days, followed by 2 days off.
  - Dexamethasone: Administer 1 mg/kg intraperitoneally daily.
- Monitoring:
  - Measure tumor volumes twice weekly using calipers.
  - Monitor the body weight of the mice twice weekly as an indicator of toxicity.
  - o Observe the mice for any signs of distress or adverse reactions.
- Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the
  tumors in the control group reach the maximum allowed size. At the end of the study,
  euthanize the mice and collect the tumors for further analysis (e.g., histology, western
  blotting, RNA sequencing).

# Visualizations Experimental Workflow



Experimental Workflow for Lenalidomide Efficacy Testing in PDX Models



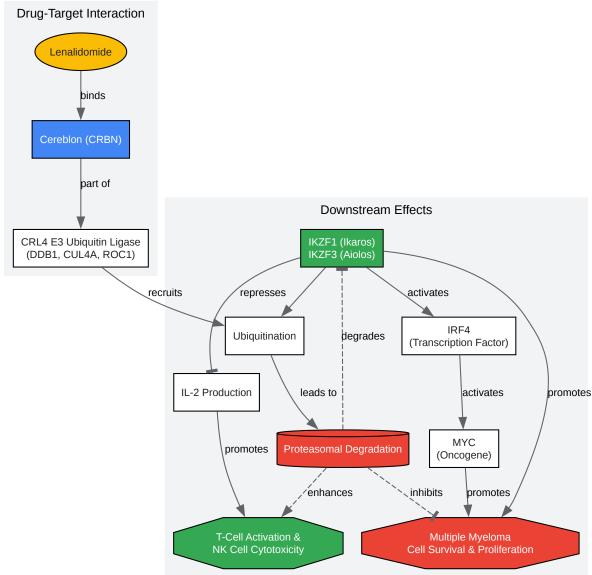
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Caption: Workflow for Lenalidomide efficacy studies in PDX models.



# **Lenalidomide Signaling Pathway**

# Mechanism of Action of Lenalidomide in Multiple Myeloma on



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Caption: Lenalidomide's mechanism via Cereblon-mediated degradation.

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